molecular formula C24H27NO6S B1243280 Troglitazone quinone

Troglitazone quinone

Cat. No.: B1243280
M. Wt: 457.5 g/mol
InChI Key: QUTRCNCTMKKAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Troglitazone quinone is an aromatic ether and a thiazolidinone.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

5-[[4-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H27NO6S/c1-13-14(2)21(27)18(15(3)20(13)26)9-10-24(4,30)12-31-17-7-5-16(6-8-17)11-19-22(28)25-23(29)32-19/h5-8,19,30H,9-12H2,1-4H3,(H,25,28,29)

InChI Key

QUTRCNCTMKKAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 ml of an aqueous solution of ferric chloride acidified with hydrochloric acid [a mixture of about 65% by weight of ferric chloride (FeCl3.6H2O) and about 35% by weight of concentrated hydrochloric acid] were added dropwise, whilst ice-cooling and stirring, to a solution of 6.3 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine dissolved in 50 ml of acetone, and the resulting mixture was allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 500 ml of water and then extracted with ethyl acetate. The extracts were combined, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, and the solvent was then removed by distillation under reduced pressure. The resulting residue was then purified by column chromatography through silica gel, using a 5:1 by volume mixture of benzene and ethyl acetate as the eluent, to afford 4.2 g of the title compound as a yellow powder softening at 55°-65° C.
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Troglitazone quinone
Reactant of Route 2
Reactant of Route 2
Troglitazone quinone
Reactant of Route 3
Reactant of Route 3
Troglitazone quinone
Reactant of Route 4
Troglitazone quinone
Reactant of Route 5
Troglitazone quinone
Reactant of Route 6
Reactant of Route 6
Troglitazone quinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.